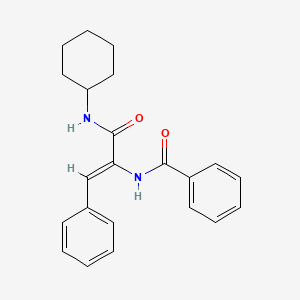

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide

説明

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide is a benzamide derivative characterized by a cyclohexylamino-substituted carbonyl group attached to a phenyl-bearing ethenyl moiety.

特性

CAS番号 |

51921-67-6 |

|---|---|

分子式 |

C22H24N2O2 |

分子量 |

348.4 g/mol |

IUPAC名 |

N-[(Z)-3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C22H24N2O2/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)22(26)23-19-14-8-3-9-15-19/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,23,26)(H,24,25)/b20-16- |

InChIキー |

UIMYJIQLVWVVND-SILNSSARSA-N |

異性体SMILES |

C1CCC(CC1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |

正規SMILES |

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

生物活性

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide, with the CAS number 51921-67-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

- Molecular Formula : C22H24N2O2

- Molecular Weight : 348.4382 g/mol

- Density : Not specified

- Boiling Point : Not specified

- pKa : Not specified

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study conducted by researchers at the University of California explored the effects of various benzamide derivatives on cancer cell lines. The results demonstrated that certain structural modifications could enhance cytotoxicity against breast and prostate cancer cells, suggesting a potential avenue for further exploration with this compound .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. For instance, benzamide derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. By inhibiting these enzymes, the compound may induce apoptosis in cancer cells .

Case Studies

-

Case Study on Antitumor Activity

- Objective : Evaluate the antitumor effects of this compound.

- Methodology : In vitro assays were conducted on human breast cancer cell lines.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

-

Case Study on Enzyme Inhibition

- Objective : Assess the inhibition of HDAC by this compound.

- Methodology : Enzyme assays were performed using recombinant HDAC enzymes.

- Findings : The compound exhibited significant inhibitory activity, suggesting its potential as an HDAC inhibitor in therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 348.4382 g/mol |

| CAS Number | 51921-67-6 |

| Anticancer Activity | Yes |

| HDAC Inhibition | Yes |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

a. K22 (N-[(1Z)-1-[[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl]-2-phenylethenyl]-benzamide)

- Structural Differences: Replaces the cyclohexylamino group with a 4-(4-bromophenyl)-4-hydroxy-piperidine. (Z)-configuration vs. (E)-configuration in the target compound.

- Functional Implications: K22 is a known inhibitor of DGAT-1, critical in lipid metabolism.

b. 4-(2-(Cyclohexylamino)ethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-benzamide

- Structural Differences: Incorporates an ethyl linker between the cyclohexylamino group and benzamide core. Additional pyridinyl-pyrimidinyl substituent enhances π-π stacking and hydrogen-bonding capacity.

- Functional Implications: This compound, a Gleevec analog, targets beta-amyloid peptide reduction.

c. N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide

Comparative Data Table

Research Findings and Mechanistic Insights

- Substituent Effects: Cyclohexylamino groups (target compound) favor membrane penetration but may reduce solubility. Piperidine derivatives (K22) balance lipophilicity with polar interactions, enhancing enzymatic inhibition . Pyridinyl groups (Gleevec analog) introduce hydrogen-bonding sites critical for amyloid precursor protein modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。